molecular formula C13H16N2 B056058 3-[4-(Diethylamino)phenyl]prop-2-enenitrile CAS No. 119516-33-5

3-[4-(Diethylamino)phenyl]prop-2-enenitrile

Cat. No.: B056058
CAS No.: 119516-33-5
M. Wt: 200.28 g/mol
InChI Key: NPWFCIFHEOTMMN-UHFFFAOYSA-N
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Description

3-[4-(Diethylamino)phenyl]prop-2-enenitrile is a chemical compound that belongs to the class of nitriles. It is a yellow crystalline solid that is soluble in organic solvents such as ethanol and chloroform. This compound is known for its unique chemical structure, which includes a diethylamino group attached to a phenyl ring, and a nitrile group attached to a prop-2-enenitrile chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Diethylamino)phenyl]prop-2-enenitrile typically involves the reaction of 4-(diethylamino)benzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, resulting in the formation of the desired product . The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Ethanol or methanol

    Catalyst: Piperidine or other organic bases

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving:

  • High-purity reagents
  • Controlled reaction temperatures
  • Efficient mixing and agitation

Chemical Reactions Analysis

Types of Reactions

3-[4-(Diethylamino)phenyl]prop-2-enenitrile undergoes various chemical reactions, including:

  • Oxidation : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction : Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution : The nitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

  • Oxidation : Potassium permanganate in acidic or basic medium.
  • Reduction : Lithium aluminum hydride in dry ether.
  • Substitution : Ammonia or primary amines in ethanol.

Major Products Formed

  • Oxidation : Formation of carboxylic acids or aldehydes.
  • Reduction : Formation of primary amines.
  • Substitution : Formation of substituted amides or imines.

Scientific Research Applications

3-[4-(Diethylamino)phenyl]prop-2-enenitrile has a wide range of applications in scientific research, including:

  • Chemistry : Used as a building block in the synthesis of various organic compounds.
  • Biology : Employed in the study of enzyme inhibition and protein interactions.
  • Medicine : Investigated for its potential use in drug development and as a fluorescent probe.
  • Industry : Utilized in the production of dyes, pigments, and other specialty chemicals .

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile : Similar structure but with a dimethylamino group instead of a diethylamino group .
  • (E)-2-(benzenesulfonyl)-3-[4-(diethylamino)phenyl]prop-2-enenitrile : Contains a benzenesulfonyl group, which imparts different chemical properties .
  • 2-Propenoic acid, 3-[4-(diethylamino)phenyl]-, ethyl ester : An ester derivative with different reactivity and applications .

Uniqueness

3-[4-(Diethylamino)phenyl]prop-2-enenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the diethylamino group enhances its solubility in organic solvents and its ability to interact with biological targets, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-[4-(diethylamino)phenyl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-3-15(4-2)13-9-7-12(8-10-13)6-5-11-14/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWFCIFHEOTMMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403604
Record name 3-[4-(diethylamino)phenyl]prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119516-33-5
Record name 3-[4-(diethylamino)phenyl]prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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